![molecular formula C14H16FN3O B7526321 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide, also known as DBPR108, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes that are involved in various cellular processes. For example, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit the activity of the proteasome, which is a cellular complex that degrades proteins.
Biochemical and Physiological Effects:
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells. Furthermore, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit viral replication, which makes it a potential therapeutic agent for viral infections.
Advantages and Limitations for Lab Experiments
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have good solubility in aqueous solutions, which makes it easy to prepare for experiments. However, there are some limitations to using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide in lab experiments. For example, the synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide is a complex process that requires expertise in organic chemistry. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have some toxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide. One area of research is to further investigate the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide. Understanding the molecular targets of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide will provide insights into its potential therapeutic applications. Another area of research is to evaluate the efficacy of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide in animal models of various diseases. This will provide valuable information on the potential clinical applications of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide. Furthermore, the development of more efficient synthesis methods for N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide will make it more accessible for research purposes.
Synthesis Methods
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-fluorobenzoyl chloride with 1-(1,5-dimethylpyrazol-4-yl) ethanol in the presence of a base. The resulting intermediate is then treated with an amine to obtain the final product. The synthesis of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis. Furthermore, N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide has been found to have antiviral activity against the Zika virus.
properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(12-8-16-18(3)10(12)2)17-14(19)11-6-4-5-7-13(11)15/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIQUHYMYEKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

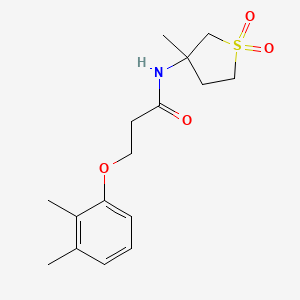
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)

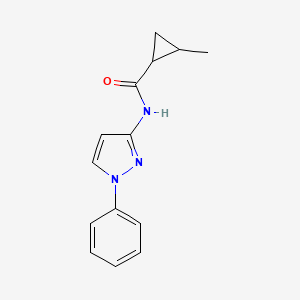

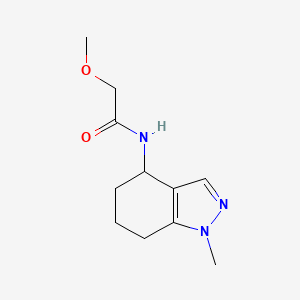
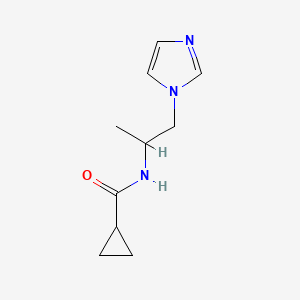
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
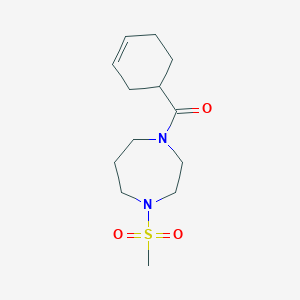
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7526295.png)

